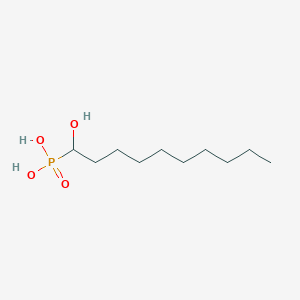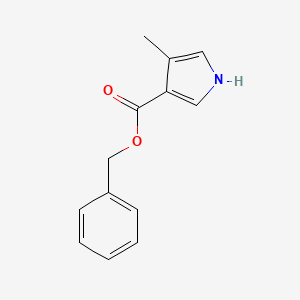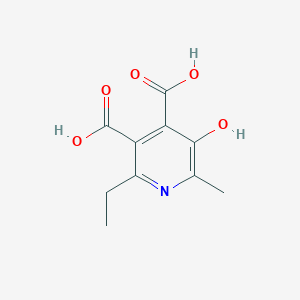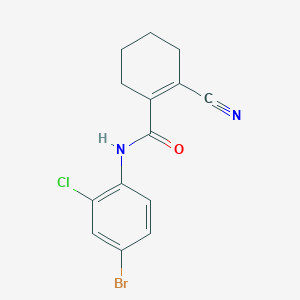
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an anilinophenyl group attached to a trimethylpyridinium core, paired with a perchlorate anion. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-trimethylpyridine with an appropriate anilinophenyl derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the anilinophenyl group is introduced to the pyridine ring in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the anilinophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Applications De Recherche Scientifique
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anilinophenylacetic Acid: Shares the anilinophenyl group but differs in the core structure.
2-Phenylaminopyridine: Similar pyridine core but with different substituents.
2-Anilinopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its trimethylpyridinium core and perchlorate anion contribute to its stability and solubility, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90018-24-9 |
|---|---|
Formule moléculaire |
C20H21ClN2O4 |
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
N-phenyl-2-(2,4,6-trimethylpyridin-1-ium-1-yl)aniline;perchlorate |
InChI |
InChI=1S/C20H21N2.ClHO4/c1-15-13-16(2)22(17(3)14-15)20-12-8-7-11-19(20)21-18-9-5-4-6-10-18;2-1(3,4)5/h4-14,21H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
CKOLHWANQDEOLL-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2NC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)

![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)


![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)

![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
